An In-Depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate
An In-Depth Technical Guide to the Chemical Properties of Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate
Section 1: Introduction & Molecular Overview
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemical research, and materials science. Its strategic arrangement of a reactive bromine atom, a modifiable ester group, and a stable N-methylated triazole core makes it a versatile synthetic intermediate.[1][2] The 1,2,4-triazole scaffold is a well-established pharmacophore known to impart favorable pharmacokinetic properties in drug candidates, and this particular derivative offers multiple handles for molecular elaboration.[2]
The presence of the N-methyl group at the 1-position is of critical importance; it locks the molecule into a single, stable tautomeric form. This structural rigidity simplifies its reactivity profile compared to its 1H-unsubstituted counterparts, making it a more predictable and reliable building block in complex, multi-step synthetic campaigns.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, grounded in established chemical principles and supported by data from closely related analogues.
Molecular Structure and Identifiers:
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IUPAC Name: Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate
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Molecular Formula: C₅H₆BrN₃O₂
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Molecular Weight: 220.02 g/mol
Caption: 2D Structure of the title compound.
Section 2: Physicochemical Properties
Experimental data for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is not extensively published. However, we can extrapolate key properties from its unmethylated analogue and computational predictions. These values provide a reliable baseline for experimental design.
| Property | Predicted/Estimated Value | Unit | Source/Basis |
| Appearance | White to light yellow solid | - | Based on analogue[3] |
| Boiling Point | ~352 | °C | Predicted for analogue (CAS 704911-47-7)[3][4] |
| Density | ~1.9 | g/cm³ | Predicted for analogue (CAS 704911-47-7)[3][4] |
| pKa | ~5.6 | - | Predicted for analogue (CAS 704911-47-7)[3] |
| Storage Temperature | 2-8 | °C | Recommended for analogue[3] |
| Topological Polar Surface Area (TPSA) | 67.9 | Ų | Calculated for analogue[4] |
| XLogP3 | ~0.8 | - | Calculated for analogue[5] |
Section 3: Synthesis and Spectroscopic Elucidation
Caption: Proposed synthetic workflow for the title compound.
Representative Synthetic Protocol
This protocol is a representative, hypothetical procedure designed to be self-validating through in-process controls and characterization.
Step 1: N-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) and anhydrous acetone or DMF (10 mL/g).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
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Methylation: Add methyl iodide (MeI, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (or 50-60 °C for DMF) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm consumption of the starting material.
-
Workup: After cooling, filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of N1 and N2 methylated isomers.
-
Purification: Separate the isomers using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
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Causality & Expertise: Using a slight excess of the methylating agent ensures complete conversion of the starting material. K₂CO₃ is a suitable base that is easily removed by filtration. The choice of solvent depends on the desired reaction temperature and solubility. Chromatographic separation is essential as the two isomers will have different polarities and subsequent reactivity.
Step 2: Bromination of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
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Setup: In a flask protected from light, dissolve the purified N1-isomer (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
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Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction should be monitored by TLC or GC-MS.
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Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final compound.
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Causality & Expertise: NBS is a safe and effective source of electrophilic bromine for aromatic systems. Running the reaction at a low initial temperature helps control potential exotherms and improves selectivity. The workup procedure is standard for removing unreacted bromine and inorganic byproducts.
Spectroscopic Elucidation (Predicted)
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¹H NMR: The spectrum is expected to be simple. Key signals would include two singlets in the range of 3.8-4.2 ppm, corresponding to the N-CH₃ and O-CH₃ protons, respectively. The absence of any other signals in the aromatic region confirms the full substitution of the triazole ring.
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¹³C NMR: Expected signals include the carbonyl carbon (~160 ppm), the C3 and C5 carbons of the triazole ring (with the C5-Br signal being significantly influenced by the bromine atom), and the two distinct methyl carbons.
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Mass Spectrometry (MS): The ESI-MS spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks at [M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio.
Section 4: Chemical Reactivity & Synthetic Utility
The synthetic value of this compound is derived from the orthogonal reactivity of its functional groups. The C5-bromo atom is primed for substitution and coupling reactions, while the C3-ester allows for modifications to the carboxyl group.
Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
The electron-withdrawing character of the 1,2,4-triazole ring significantly activates the C5 position towards nucleophilic attack, facilitating the displacement of the bromide ion.[1] This pathway is fundamental for introducing a wide array of functionalities.
Caption: General scheme for SNAr at the C5-position.
Applicable Nucleophiles:
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Alkoxides (R-O⁻)
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Thiolates (R-S⁻)
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Amines (R-NH₂)
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Azides (N₃⁻)
Representative Protocol: Synthesis of a 5-Phenoxy Derivative
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Setup: In an oven-dried vial, combine methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq), phenol (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: Add anhydrous THF or DMF (0.1 M concentration).
-
Reaction: Seal the vial and heat the mixture to 40-80 °C for 4-12 hours, monitoring by LC-MS.[6]
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via column chromatography.
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Causality & Expertise: Cesium carbonate is an effective base for deprotonating phenols and is often superior in SNAr reactions.[6] The choice of temperature is critical; higher temperatures accelerate the reaction but may lead to side products. THF is a good general-purpose solvent for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This method is one of the most powerful tools for constructing C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
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Setup: In a microwave vial or Schlenk tube, combine methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq).[8]
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Catalyst: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).[8]
-
Solvent: Add a degassed solvent mixture, typically dimethoxyethane (DME) and water (e.g., 4:1 ratio).
-
Reaction: Seal the vessel and heat to 80-100 °C (conventional heating or microwave irradiation) for 1-4 hours until the starting material is consumed (monitored by LC-MS).[9]
-
Workup: Cool the reaction, dilute with ethyl acetate, and pass through a pad of Celite to remove the catalyst. Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purification: Purify by column chromatography on silica gel.
-
Causality & Expertise: The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling and must often be optimized.[8] Pd(dppf)Cl₂ is a robust and versatile catalyst for many heteroaromatic couplings. The aqueous base is essential for the transmetalation step of the catalytic cycle.[10] Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Transformations of the Ester Moiety
The methyl ester at the C3 position provides a secondary site for chemical modification.
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Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH in a water/methanol mixture), followed by acidic workup.[11] The resulting carboxylic acid can then participate in further reactions, such as amide bond formation.
-
Amidation: Direct conversion of the ester to an amide can be achieved through ammonolysis or by reaction with primary/secondary amines, often at elevated temperatures.[12]
Section 5: Applications in Research & Development
Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is not an end-product but a valuable intermediate. Its utility lies in its ability to act as a scaffold for building more complex molecules with potential biological activity. Analogous triazole-based structures are key components in:
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Pharmaceuticals: Development of antiviral, antifungal, and anticancer agents.[2]
-
Agrochemicals: Design of novel pesticides and herbicides with high efficacy.[2]
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Materials Science: Synthesis of ligands for coordination chemistry and functional organic materials.
Section 6: Safety & Handling
While specific toxicity data for this compound is unavailable, data for the parent compound, methyl 1H-1,2,4-triazole-3-carboxylate, provides guidance.
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GHS Hazard Classification (of parent compound): Warning.[13]
-
Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.
Section 7: References
-
CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents. Available at:
-
methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem. Available at: [Link]
-
Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate - MySkinRecipes. Available at: [Link]
-
Acetylation of methyl 5-amino-1H-[3][13][14]triazole-3-carboxylate - PubMed. Available at: [Link]
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. Available at:
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. Available at: [Link]
-
Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate(CAS# 1427475-25-9) - Angene Chemical. Available at: [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. Available at: [Link]
-
The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... - ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications - ResearchGate. Available at: [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available at: [Link]
-
Chemical Properties of 1-Phenyl-1-butanol (CAS 22144-60-1) - Cheméo. Available at: [Link]
-
Chemical Properties of Benzylcyclopentane (CAS 4410-78-0) - Cheméo. Available at: [Link]
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Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - RSC Publishing. Available at: [Link]
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Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]
Sources
- 1. 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole | 56616-96-7 | Benchchem [benchchem.com]
- 2. Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate [myskinrecipes.com]
- 3. 1H-1,2,4-Triazole-3-carboxylic acid, 5-bromo-, methyl ester | 704911-47-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. angenesci.com [angenesci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
